molecular formula C17H26N2O2 B4898311 N-(1-methylpiperidin-4-yl)-2-[4-(propan-2-yl)phenoxy]acetamide

N-(1-methylpiperidin-4-yl)-2-[4-(propan-2-yl)phenoxy]acetamide

Cat. No.: B4898311
M. Wt: 290.4 g/mol
InChI Key: XGOAKGQRXSUJHA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“N-(1-methylpiperidin-4-yl)-2-[4-(propan-2-yl)phenoxy]acetamide” is a synthetic organic compound. Its structure includes a piperidine ring, an isopropyl-substituted phenoxy group, and an acetamide moiety. Compounds with similar structures are often investigated for their potential pharmacological properties, including analgesic, anti-inflammatory, or neuroprotective effects.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of “N-(1-methylpiperidin-4-yl)-2-[4-(propan-2-yl)phenoxy]acetamide” typically involves:

    Formation of the Piperidine Ring: Starting with a suitable precursor, the piperidine ring can be synthesized through cyclization reactions.

    Introduction of the Isopropyl Group: The phenoxy group can be functionalized with an isopropyl group using Friedel-Crafts alkylation.

    Acetamide Formation: The final step involves the formation of the acetamide linkage through amidation reactions.

Industrial Production Methods

Industrial production would likely involve optimizing the above synthetic routes for large-scale synthesis. This includes:

    Catalysts: Using efficient catalysts to increase yield.

    Reaction Conditions: Optimizing temperature, pressure, and solvent conditions.

    Purification: Employing techniques like crystallization, distillation, or chromatography for purification.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the piperidine ring or the isopropyl group.

    Reduction: Reduction reactions could target the carbonyl group in the acetamide moiety.

    Substitution: The phenoxy group may participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Conditions involving strong nucleophiles like sodium hydride or potassium tert-butoxide.

Major Products

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted phenoxy derivatives.

Scientific Research Applications

    Chemistry: Used as an intermediate in organic synthesis.

    Biology: Investigated for its potential effects on biological systems.

    Medicine: Explored for pharmacological properties such as analgesic or anti-inflammatory effects.

    Industry: Utilized in the development of new materials or chemical processes.

Mechanism of Action

The mechanism of action would depend on its specific biological or pharmacological target. Generally, it could involve:

    Binding to Receptors: Interacting with specific receptors in the body.

    Enzyme Inhibition: Inhibiting enzymes involved in metabolic pathways.

    Signal Transduction: Modulating signal transduction pathways.

Comparison with Similar Compounds

Similar Compounds

  • N-(1-methylpiperidin-4-yl)-2-[4-(methyl)phenoxy]acetamide
  • N-(1-methylpiperidin-4-yl)-2-[4-(ethyl)phenoxy]acetamide

Uniqueness

  • Structural Features : The presence of the isopropyl group and the specific arrangement of functional groups.
  • Pharmacological Properties : Potentially unique effects due to its specific structure.

Properties

IUPAC Name

N-(1-methylpiperidin-4-yl)-2-(4-propan-2-ylphenoxy)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H26N2O2/c1-13(2)14-4-6-16(7-5-14)21-12-17(20)18-15-8-10-19(3)11-9-15/h4-7,13,15H,8-12H2,1-3H3,(H,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XGOAKGQRXSUJHA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CC=C(C=C1)OCC(=O)NC2CCN(CC2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H26N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

290.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.